molecular formula C32H31N5O3 B606981 DBPR112

DBPR112

Cat. No.: B606981
M. Wt: 533.6 g/mol
InChI Key: NQAMTZUVRFRJCZ-VMMYIZNOSA-N
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Description

DBPR112 is a novel small-molecule anticancer drug candidate that has shown promise in the treatment of non-small cell lung cancer and head and neck cancer. It is an epidermal growth factor receptor tyrosine kinase inhibitor, specifically targeting mutations such as EGFR L858R/T790M and various exon 20 insertions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The optimization of lead compounds through structure-activity relationship studies led to the development of DBPR112 .

Industrial Production Methods: The industrial production of this compound involves high-throughput parallel synthesis platforms, which allow for the efficient production of the compound in large quantities. The process includes multiple steps of purification and quality control to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: DBPR112 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .

Scientific Research Applications

DBPR112 has a wide range of scientific research applications, including:

Mechanism of Action

DBPR112 exerts its effects by inhibiting the tyrosine kinase activity of epidermal growth factor receptors. It binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cancer cell proliferation and tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H31N5O3

Molecular Weight

533.6 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

InChI

InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1

InChI Key

NQAMTZUVRFRJCZ-VMMYIZNOSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DBPR112;  DBPR-112;  DBPR 112; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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